3-(3-Azidopropoxy)propan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3-Azidopropoxy)propan-1-ol is an organic compound that contains an azide group and a hydroxyl group. It is used as a reagent in various chemical reactions, particularly in click chemistry, which is a class of biocompatible small molecule reactions commonly used in bioconjugation.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Azidopropoxy)propan-1-ol typically involves the reaction of 3-chloropropanol with sodium azide in the presence of a solvent such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution of the chlorine atom with the azide group. The general reaction scheme is as follows:

Cl-(CH2)3-OH+NaN3→N3-(CH2)3-OH+NaCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

3-(3-Azidopropoxy)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form an aldehyde or carboxylic acid.

Reduction: The azide group can be reduced to form an amine.

Substitution: The azide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

Substitution: Nucleophiles such as amines or thiols can react with the azide group under mild conditions.

Major Products Formed

Oxidation: Formation of 3-(3-azidopropoxy)propanal or 3-(3-azidopropoxy)propanoic acid.

Reduction: Formation of 3-(3-aminopropoxy)propan-1-ol.

Substitution: Formation of various substituted products depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3-(3-Azidopropoxy)propan-1-ol is utilized in several scientific research applications:

Chemistry: Used as a building block in the synthesis of heterocyclic compounds and polyesters.

Biology: Employed in bioconjugation techniques for labeling biomolecules.

Medicine: Investigated for potential use in drug delivery systems and diagnostic imaging.

Industry: Applied in the production of specialty polymers and materials.

Mecanismo De Acción

The mechanism of action of 3-(3-Azidopropoxy)propan-1-ol involves its participation in click chemistry reactions, particularly the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction allows for the selective and copper-free modification of biomolecules. The azide group reacts with an alkyne to form a stable triazole ring, facilitating the conjugation of various functional groups.

Comparación Con Compuestos Similares

Similar Compounds

- 3-Azido-1-propanol

- 2-(2-Azidoethoxy)ethanol

- Benzyl azide

- 4-Azidobenzoic acid

Uniqueness

3-(3-Azidopropoxy)propan-1-ol is unique due to its dual functionality, containing both an azide group and a hydroxyl group. This allows it to participate in a wider range of chemical reactions compared to similar compounds that may only contain one functional group. Its use in SPAAC reactions also sets it apart, providing a versatile tool for bioconjugation and material science applications.

Actividad Biológica

3-(3-Azidopropoxy)propan-1-ol, with the CAS number 2413876-09-0, is a synthetic compound that has garnered attention in various fields of biological research. Its unique azido group makes it a valuable intermediate for further chemical modifications and biological applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

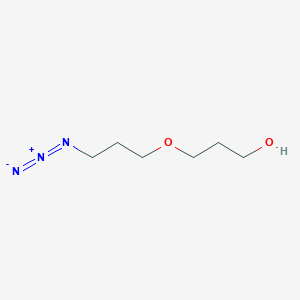

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a propanol backbone with an azido group (-N₃) attached to a propoxy chain. The presence of the azido group allows for click chemistry applications, facilitating the attachment of various biomolecules.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 3-bromopropanol with sodium azide under suitable conditions. The reaction can be summarized as follows:

- Starting Material : 3-bromopropanol

- Reagent : Sodium azide (NaN₃)

- Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Conditions : Reflux for several hours

The resulting product is purified through standard techniques such as distillation or chromatography.

The biological activity of this compound is primarily attributed to its ability to participate in click chemistry reactions, which can facilitate the conjugation of drugs to targeting moieties. This property is particularly useful in drug delivery systems and in the development of bioconjugates for imaging and therapeutic purposes.

Antimicrobial Activity

Research has indicated that compounds with azido groups often exhibit antimicrobial properties. A study evaluating various azido-containing compounds demonstrated that they could inhibit the growth of certain bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anticancer Potential

Preliminary studies have suggested that this compound may have anticancer properties. The compound's ability to intercalate with DNA or inhibit specific enzymes involved in cancer cell proliferation could be explored further .

Case Studies and Research Findings

Propiedades

IUPAC Name |

3-(3-azidopropoxy)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O2/c7-9-8-3-1-5-11-6-2-4-10/h10H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVMNOKXWAMDXHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=[N+]=[N-])COCCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.